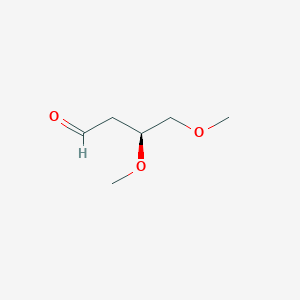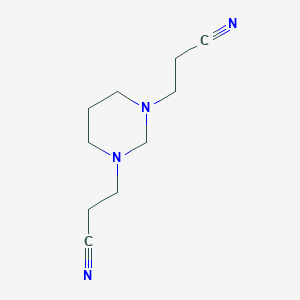
Butanal, 3,4-dimethoxy-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal, 3,4-dimethoxy-, (S)- is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a carbonyl group (C=O) bonded to a hydrogen atom and a 3,4-dimethoxy substituent on the butanal chain. The (S)- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanal, 3,4-dimethoxy-, (S)- can be achieved through several methods. One common approach involves the use of Grignard reagents, where a Grignard reagent reacts with an appropriate aldehyde to form the desired product. Another method involves the reduction of a corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of Butanal, 3,4-dimethoxy-, (S)- may involve catalytic hydrogenation of a precursor compound under controlled conditions. This process ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butanal, 3,4-dimethoxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield primary alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom in the aldehyde group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Nucleophiles such as amines or thiols, in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butanal, 3,4-dimethoxy-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Butanal, 3,4-dimethoxy-, (S)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 3,4-dimethoxy substituents may also influence the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Butanal, 3,4-dimethoxy-, (S)- can be compared with other similar compounds such as:
Butanal: Lacks the 3,4-dimethoxy substituents, making it less reactive in certain chemical reactions.
3,4-Dimethoxybenzaldehyde: Contains a benzene ring, which significantly alters its chemical properties and reactivity.
Butanal, 2,3-dimethoxy-, (S)-: The position of the methoxy groups affects the compound’s stereochemistry and reactivity.
The uniqueness of Butanal, 3,4-dimethoxy-, (S)- lies in its specific substituent pattern and stereochemistry, which confer distinct chemical and biological properties.
Propriétés
| 82780-40-3 | |
Formule moléculaire |
C6H12O3 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
(3S)-3,4-dimethoxybutanal |
InChI |
InChI=1S/C6H12O3/c1-8-5-6(9-2)3-4-7/h4,6H,3,5H2,1-2H3/t6-/m0/s1 |
Clé InChI |
QTOGOWCQVDATLL-LURJTMIESA-N |
SMILES isomérique |
COC[C@H](CC=O)OC |
SMILES canonique |
COCC(CC=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3'-[Sulfanediylbis(methylene)]di(butan-2-one)](/img/structure/B14434473.png)
![N-(3-Hydroxypropyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14434523.png)
